molecular formula C13H14F3N3O2 B2821107 2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1009010-09-6

2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2821107
CAS No.: 1009010-09-6
M. Wt: 301.269
InChI Key: IFNASOLUASWKAT-UHFFFAOYSA-N
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Description

2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as it imparts significant chemical stability and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Acetylation: The final step involves the acetylation of the piperazine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of materials with unique properties, such as high chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide: can be compared with other trifluoromethyl-substituted compounds, such as trifluoromethylpyridines and trifluoromethylbenzenes.

    Trifluoromethylpyridines: These compounds also contain the trifluoromethyl group and are known for their biological activities and applications in pharmaceuticals and agrochemicals.

    Trifluoromethylbenzenes: These compounds are used in various industrial applications due to their chemical stability and unique properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of the piperazine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

Properties

IUPAC Name

2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c14-13(15,16)8-1-3-9(4-2-8)19-11(20)7-10-12(21)18-6-5-17-10/h1-4,10,17H,5-7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNASOLUASWKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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